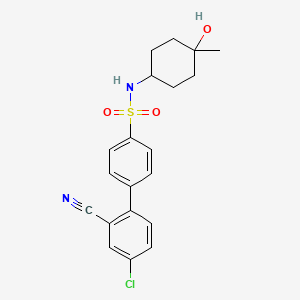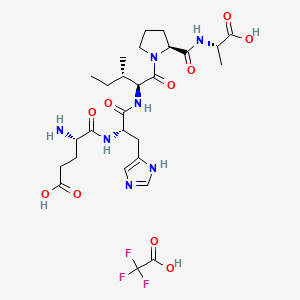
14-Episinomenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Episinomenine is an alkaloid that can be isolated from the plant Stephania cepharantha . It belongs to the class of isoquinoline alkaloids and has a molecular formula of C19H23NO4 with a molecular weight of 329.39 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: 14-Episinomenine can be synthesized through several synthetic routes. One common method involves the extraction of the compound from the tubers of Stephania cepharantha . The extraction process typically involves the use of organic solvents such as methanol or ethanol, followed by purification steps including chromatography.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale cultivation of Stephania cepharantha, followed by extraction and purification using industrial-scale chromatography techniques .
化学反应分析
Types of Reactions: 14-Episinomenine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the isoquinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other isoquinoline alkaloids and derivatives.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 14-Episinomenine involves its interaction with various molecular targets and pathways. It has been shown to modulate the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These interactions result in its anti-inflammatory, immunosuppressive, and potential antitumor effects.
相似化合物的比较
14-Episinomenine can be compared with other isoquinoline alkaloids such as sinomenine, dauricine, and tetrandrine . While these compounds share similar structural features, this compound is unique due to its specific biological activities and the pathways it modulates. For instance:
Sinomenine: Known for its anti-inflammatory and immunosuppressive properties.
Dauricine: Exhibits antitumor and anti-inflammatory activities.
Tetrandrine: Used for its anti-inflammatory and antitumor effects.
属性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+/m0/s1 |
InChI 键 |
INYYVPJSBIVGPH-WTOJCKNJSA-N |
手性 SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
规范 SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)






![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)

